N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a bipyridinyl group, a thiophenyl group, and an isoxazole ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in hydrogen bonding, while the isoxazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis and Activity
Several papers discuss the synthesis and biological evaluation of heterocyclic compounds similar in structure to N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide. These studies often explore the potential anticancer, antimicrobial, and enzyme inhibition activities of such compounds. For instance, the synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors highlight the relevance of heterocyclic compounds in medicinal chemistry, especially as enzyme inhibitors (Büyükkıdan et al., 2013).
Carbonic Anhydrase Inhibition
The exploration of tumor-associated carbonic anhydrase isoenzyme IX and XII inhibitory effects by novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides indicates the potential of heterocyclic compounds in targeting specific isoenzymes associated with cancer (Yamali et al., 2021). This suggests that compounds like this compound could be researched for similar inhibitory effects on enzymes relevant to disease pathways.
Chemoselective Nucleophilic Chemistry
The study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides discusses chemoselective nucleophilic chemistry and its applications in creating compounds with potential insecticidal activity (Yu et al., 2009). This highlights the versatility of isoxazole derivatives in chemical synthesis and their potential applications in developing new agrochemicals or pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(16-8-17(25-23-16)18-4-2-6-26-18)22-10-13-7-15(12-21-9-13)14-3-1-5-20-11-14/h1-9,11-12H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCKTOBXCDMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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